1-Phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol is a heterocyclic compound that combines the structural features of imidazole and thiophene. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities. It belongs to the class of imidazole derivatives, which are widely studied for their pharmacological properties.
The compound can be synthesized from various precursors, including thiophene derivatives and imidazole derivatives. Research indicates that compounds of this nature have been explored for their antimicrobial and antileishmanial properties, enhancing their relevance in drug discovery and development .
1-Phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol is classified as an imidazole derivative with a thiophene substituent. It is part of a broader category of thioimidazoles, which are characterized by the presence of sulfur in the imidazole ring.
The synthesis of 1-phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol typically involves several steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular structure of 1-phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol features:
The molecular formula is , with a molecular weight of approximately 226.28 g/mol. The compound exhibits characteristic peaks in spectroscopic analyses (NMR, IR) that confirm its structural integrity .
1-Phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol can participate in various chemical reactions:
Technical details regarding these reactions include specific reagents, catalysts, and reaction conditions that influence product formation and selectivity .
The biological activity of 1-phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol is believed to involve:
Data from these studies indicate potential pathways through which this compound exerts its pharmacological effects .
The compound is typically characterized by:
Key chemical properties include:
Relevant data from studies confirm these properties through various analytical techniques including UV-vis spectroscopy and thermal analysis .
1-Phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol has several scientific applications:
Research continues to explore new applications and optimize its pharmacological profile for therapeutic use .
Heterocyclic frameworks constitute the architectural backbone of >75% of pharmaceutical agents, primarily due to their versatile molecular recognition profiles and tunable electronic properties. Among these, imidazole and thiophene rings stand out for their exceptional prevalence in drug discovery. The compound 1-phenyl-4-(thiophen-2-yl)-1H-imidazole-2-thiol (CAS 154548-79-5) exemplifies a strategic hybridization of these pharmacophores, merging the imidazole-thiol's metal-coordination capacity with the thiophene-phenyl system's spatial and electronic complementarity. This integration aims to leverage synergistic interactions with biological targets, particularly enzymes and receptors implicated in chronic diseases [2] [4] [9].
The imidazole-2-thiol motif functions as a multifunctional pharmacophore with three critical attributes:
Table 1: Bioactive Scaffolds Derived from Imidazole-2-Thiol Core
Derivative Class | Target Activity | Key Structural Feature | Potency Enhancement |
---|---|---|---|
Thiadiazole-imidazole hybrids | Anticancer (HepG2) | 1,3,4-Thiadiazole at C2 | IC₅₀ = 4–8 μM |
4-PI-thiol analogs | IDO inhibition | Ortho-thiophenol substitution | Kᵢ ≈ 7–8 μM (10x 4-PI) |
Ru(III)-imidazole complexes | Antimetastatic | Ru³⁺ coordinated to N,S atoms | Phase I clinical trials |
The thiophen-2-yl and phenyl groups at C4 and N1 of the imidazole core provide complementary steric and electronic properties:
Table 2: Electronic and Steric Contributions of Substituents
Substituent | Role in Target Binding | Computational Parameter | Biological Consequence |
---|---|---|---|
Thiophen-2-yl | H-bond acceptor (S), π-stacking | LogP = 3.89, TPSA = 17.8 Ų | Enhanced membrane permeability |
Phenyl | Hydrophobic embedding, π-stacking | ΔG_bind = −8.2 kcal/mol | Improved enzyme affinity |
Imidazole-2-thiol | Metal chelation, H-bonding | HOMO = −6.8 eV, LUMO = −1.2 eV | Redox modulation of heme enzymes |
Imidazole inhibitors evolved through three generations:1. Early Non-Coordinating Derivatives (1980s–1990s):- 4-Phenylimidazole (4-PI) was identified as a weak IDO inhibitor (Kᵢ = 4826 μM) binding ferric heme noncompetitively. Lacked substituents for active-site penetration [6].2. Metal-Directed Scaffolds (2000–2010):- Introduction of imidazole-thiols enabled coordination to Fe²⁺/Fe³⁺ heme centers. Spectroscopic studies confirmed thiolate-Fe³⁺ ligation in CYP450 inhibitors, reducing IC₅₀ to 300–500 μM [6] [10].3. Modern Hybrid Systems (2010–Present):- Strategic placement of thiophene/thiol groups optimized active-site contacts. Compound 1 (2-OH-4-PI) achieved Kᵢ = 4.8 μM for IDO via H-bonds with Ser167. Derivatives like 17 (3-SH-phenyl) exploited Cys129 interactions through S···S disulfide-like contacts [6].
Table 3: Evolution of Key Imidazole Inhibitor Designs
Generation | Prototype Compound | Target Enzyme | Affinity (IC₅₀/Kᵢ) | Design Innovation |
---|---|---|---|---|
First (1989) | 4-Phenylimidazole (4-PI) | IDO | 4826 μM | Heme iron binding (N coordination) |
Second (2000s) | Imidazole-2-thiol | CYP450 | 300–500 μM | Fe³⁺-S coordination |
Third (2010s) | 1 (2-OH-4-PI) | IDO | 4.8 μM | H-bonding to Ser167 |
Third (2010s) | 17 (3-SH-phenylimidazole) | IDO | 7.6 μM | Cys129 interaction via thiol |
Computational advances enabled rational optimization:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8